5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 3,5-dimethylphenol with appropriate reagents to form the intermediate compounds, which are then cyclized to produce the final oxadiazole structure. One common method involves the reaction of 3,5-dimethylphenol with chloroacetonitrile to form 3,5-dimethylphenoxyacetonitrile, which is then reacted with hydrazine hydrate to form the hydrazide intermediate. This intermediate undergoes cyclization with phenyl isocyanate to yield the final product .
Chemical Reactions Analysis
5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The phenyl and dimethylphenoxy groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The exact mechanism of action of 5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors involved in inflammation and pain pathways, leading to its observed anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
5-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one: This compound has a similar structure but contains an oxazolidinone ring instead of an oxadiazole ring.
5-[(3,5-dimethylphenoxy)methyl]-2-furohydrazide: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-8-13(2)10-15(9-12)20-11-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFCHNDZWGWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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